Novel Synthetic Routes to 2,3-Dihydrobenzofuran-4-amine: An In-depth Technical Guide for Drug Development Professionals
Novel Synthetic Routes to 2,3-Dihydrobenzofuran-4-amine: An In-depth Technical Guide for Drug Development Professionals
Abstract
2,3-Dihydrobenzofuran-4-amine is a privileged scaffold in modern medicinal chemistry, forming the core of several pharmacologically active agents. Its synthesis, however, presents unique challenges in achieving regioselectivity and functional group tolerance. This comprehensive technical guide delineates novel and efficient methodologies for the synthesis of this key intermediate, providing researchers and drug development professionals with a robust toolkit of synthetic strategies. Moving beyond conventional approaches, this guide focuses on innovative cyclization strategies of pre-functionalized precursors, late-stage amine introduction via classical rearrangements, and conceptually novel routes including reductive amination and intramolecular cyclizations of amino-substituted phenols. Each methodology is presented with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to inform rational synthetic route design.
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran-4-amine Scaffold
The 2,3-dihydrobenzofuran moiety is a recurring structural motif in a plethora of natural products and synthetic molecules of therapeutic interest.[1][2][3] The introduction of an amino group at the 4-position of this bicyclic system unlocks access to a chemical space rich with potential for developing novel therapeutics. A prime example of its significance is its role as a key intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[4][5] The precise placement of the amino group is crucial for its pharmacological activity, highlighting the need for synthetic methods that offer excellent control over regiochemistry.
This guide will navigate through several innovative strategies to construct the 2,3-dihydrobenzofuran-4-amine core, providing a detailed analysis of the underlying chemical principles and practical considerations for their implementation in a laboratory setting.
Strategy 1: Intramolecular Cyclization of a Pre-functionalized Aromatic Precursor
A robust strategy for the synthesis of 2,3-dihydrobenzofuran-4-amine involves the construction of the heterocyclic ring from an acyclic precursor already bearing the key amino functionality, often in a protected form. This approach offers excellent control over the final substitution pattern. A notable example is the synthesis of a chlorinated derivative, a key intermediate for Prucalopride, which proceeds via a Mitsunobu cyclization.[4]
Mechanistic Rationale
The core of this strategy lies in the intramolecular dehydration reaction between a phenolic hydroxyl group and a primary alcohol. The Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), provides a mild and efficient method to achieve this transformation. The reaction proceeds through the activation of the primary alcohol by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the phenoxide. The use of an acetyl-protected amine at the 4-position ensures its stability throughout the cyclization and subsequent transformations.
Experimental Workflow
Detailed Experimental Protocol
Step 1: Mitsunobu Cyclization
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF, DCM), add triphenylphosphine (1.0-1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo. The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate can be used in the next step without further purification.
Step 2: Chlorination
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., DMF, acetonitrile).
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated product.
Step 3: Hydrolysis
-
To the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, add an aqueous solution of a strong base (e.g., 3M NaOH).[5]
-
Heat the mixture to reflux (e.g., 100 °C) for several hours until the hydrolysis of both the ester and the amide is complete.[5]
-
Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to precipitate the product.[5]
-
Filter the solid, wash with water, and dry to afford the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Cyclization | PPh₃, DEAD/DIAD | THF or DCM | 0 °C to RT | High (crude) |
| Chlorination | NCS | DMF or ACN | Room Temperature | Good |
| Hydrolysis | NaOH (aq), then HCl (aq) | Water | Reflux | >95%[5] |
Strategy 2: Late-Stage Amine Introduction via Classical Rearrangement Reactions
An alternative and highly versatile approach involves the introduction of the 4-amino group at a later stage of the synthesis, starting from a readily accessible 2,3-dihydrobenzofuran-4-carboxylic acid. The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for the conversion of carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[6][7][8][9][10][11]
Mechanistic Overview
These rearrangements proceed through a common key intermediate, an isocyanate, which is subsequently hydrolyzed to the desired amine.
-
Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which rearranges to an isocyanate upon deprotonation.[6][8][12][13]
-
Curtius Rearrangement: An acyl azide, typically prepared from the corresponding carboxylic acid, undergoes thermal or photochemical decomposition to yield the isocyanate and nitrogen gas.[7][9][10][14][15] This method is often preferred due to its milder conditions.
-
Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid in the presence of a strong acid catalyst to form an acyl azide in situ, which then rearranges to the isocyanate.[11][16][17][18]
General Experimental Protocols
Preparation of 2,3-Dihydrobenzofuran-4-carboxamide (for Hofmann Rearrangement):
-
Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the crude acyl chloride with an excess of aqueous ammonia to precipitate the amide.
Hofmann Rearrangement:
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the 2,3-dihydrobenzofuran-4-carboxamide to the hypobromite solution.
-
Heat the mixture to facilitate the rearrangement.
-
Isolate the 2,3-dihydrobenzofuran-4-amine by extraction or distillation.
Curtius Rearrangement:
-
Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid.
-
Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement occurs with the evolution of nitrogen gas.
-
The resulting isocyanate can be hydrolyzed by adding acid or base to the reaction mixture to obtain the amine.
Schmidt Reaction:
-
Dissolve 2,3-dihydrobenzofuran-4-carboxylic acid in a strong acid (e.g., concentrated sulfuric acid).
-
Carefully add a solution of sodium azide in the same acid at a low temperature.
-
Allow the reaction to proceed, followed by quenching with water and basification to isolate the amine. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Strategy 3: Synthesis via Reductive Amination of a Ketone Precursor
Reductive amination is a powerful and widely used method for the synthesis of amines.[3][17][19][20] This strategy involves the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of 2,3-dihydrobenzofuran-4-amine, this would entail the preparation of 2,3-dihydrobenzofuran-4-one as a key intermediate.
Conceptual Workflow
The synthesis would begin with a suitable phenol derivative that can be elaborated to form the dihydrobenzofuran ring with a ketone at the 4-position. The subsequent reductive amination with a source of ammonia, such as ammonium acetate or ammonia in a suitable solvent, in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would yield the target primary amine.
Protocol for Reductive Amination
-
Dissolve 2,3-dihydrobenzofuran-4-one in a suitable solvent (e.g., methanol, ethanol).
-
Add a source of ammonia, such as ammonium acetate (in excess).
-
Adjust the pH of the solution to be slightly acidic (pH 5-6) to promote imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC or GC-MS).
-
Quench the reaction carefully with an acid, then basify the solution to liberate the free amine.
-
Extract the product with an organic solvent, dry, and purify by chromatography or distillation.
| Parameter | Condition | Rationale |
| Ammonia Source | Ammonium acetate, NH₄Cl, or NH₃ in MeOH | Provides the nitrogen atom for the amine. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selectively reduces the iminium ion in the presence of the ketone. |
| pH | Weakly acidic (5-6) | Catalyzes the formation of the imine intermediate. |
| Solvent | Methanol, Ethanol | Solubilizes reactants and is compatible with the reducing agent. |
Conclusion
The synthesis of 2,3-dihydrobenzofuran-4-amine, a valuable scaffold for drug discovery, can be accomplished through several novel and strategic approaches. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The intramolecular cyclization of a pre-functionalized precursor offers excellent regiochemical control, while late-stage amination via classical rearrangements provides flexibility in the synthetic design. Reductive amination presents a convergent and efficient alternative, provided the corresponding ketone is accessible. These methodologies, detailed with mechanistic insights and practical protocols, empower medicinal chemists to efficiently access this important class of compounds and accelerate the discovery of new therapeutic agents.
References
- Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. CN104016949A.
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
- Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed.
- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
- Rhodium(III)-Catalyzed Synthesis of Functionalized Dihydrobenzofurans. Thieme.
- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. CN105294620A.
- Hofmann Rearrangement: Mechanism & Examples. NROChemistry.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Curtius rearrangement. Wikipedia.
- Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation p
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Hofmann Rearrangement.
- Hofmann rearrangement. Wikipedia.
- Curtius Rearrangement. Chemistry Steps.
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives.
- Synthesis of 2,3‐dihydrobenzofuran derivatives.
- Hofmann Rearrangement. Chemistry Steps.
- Metal-catalyzed synthesis of 2,3-dihydrobenzofuran.
- Schmidt reaction. Wikipedia.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
- The Schmidt Reaction. Organic Reactions.
- Schmidt Reaction. Organic Chemistry Portal.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
- Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
- Benzofurane derivatives, their preparation and use. EP0059884A1.
- Other Transition Metal-Catalyzed Benzofuran Synthesis.
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem.
- Application Notes and Protocols: The Schmidt Reaction of Carboxylic Acids with Hydrazoic Acid. Benchchem.
- Schmidt Reaction. YouTube.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Semantic Scholar.
- Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
- Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides.
- Reductive Coupling of Benzofuran-2,3-diones with Ketones and Aldehydes by Low-Valent Titanium.
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
- 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents.
- Photo-promoted radical cascade cyclization of 4-(allylamino)
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- Synthesis of Functionalized Azepines via Cu(I)
Sources
- 1. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 4. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
- 17. Schmidt Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
